molecular formula C8H7N3O3 B11799168 2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid

2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid

Cat. No.: B11799168
M. Wt: 193.16 g/mol
InChI Key: GUYITOSKIJFFPW-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid is a heterocyclic compound with a unique structure that includes both pyridine and pyrazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyridine derivatives with hydrazine and subsequent oxidation can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free conditions and the use of green catalysts like lactic acid have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazine-8-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c12-5-3-10-7-6(11-5)4(8(13)14)1-2-9-7/h1-2H,3H2,(H,9,10)(H,11,12)(H,13,14)

InChI Key

GUYITOSKIJFFPW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=CN=C2N1)C(=O)O

Origin of Product

United States

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